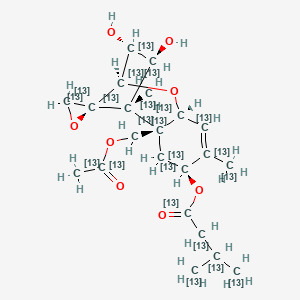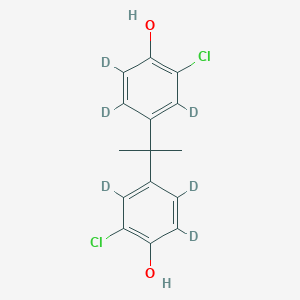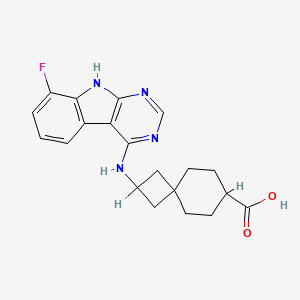
EP4 receptor antagonist 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EP4 receptor antagonist 5 is a compound that selectively inhibits the prostaglandin E2 receptor 4 (EP4). Prostaglandin E2 is a lipid compound that plays a significant role in inflammation, pain, and cancer progression. By blocking the EP4 receptor, this compound can potentially reduce inflammation, pain, and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EP4 receptor antagonist 5 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
EP4 receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
EP4 receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EP4 in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
EP4 receptor antagonist 5 exerts its effects by selectively binding to the EP4 receptor, thereby blocking the binding of prostaglandin E2. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, pain, and tumor growth. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and various immune cell signaling pathways .
Comparison with Similar Compounds
EP4 receptor antagonist 5 is unique in its high selectivity and potency for the EP4 receptor. Similar compounds include:
Grapiprant: Another EP4 receptor antagonist used for pain and inflammation.
L001: A small molecular EP4 antagonist investigated for its anti-metastatic effects in pancreatic cancer.
TPST-1495: A dual EP2/EP4 antagonist with enhanced immunologic potency and antitumor activity .
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Properties
Molecular Formula |
C20H21FN4O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(8-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]spiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C20H21FN4O2/c21-14-3-1-2-13-15-17(22-10-23-18(15)25-16(13)14)24-12-8-20(9-12)6-4-11(5-7-20)19(26)27/h1-3,10-12H,4-9H2,(H,26,27)(H2,22,23,24,25) |
InChI Key |
PBNPLBPXOFROIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC(C2)NC3=NC=NC4=C3C5=C(N4)C(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


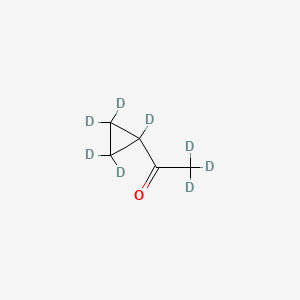
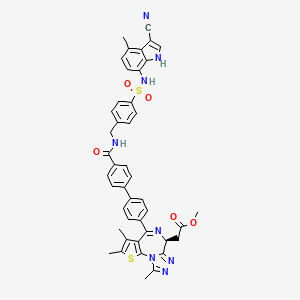
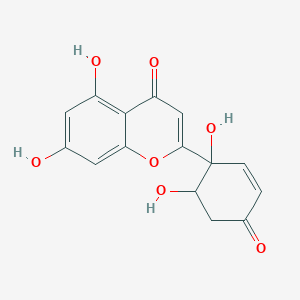
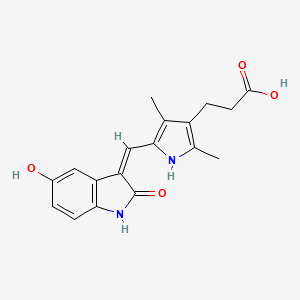
![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
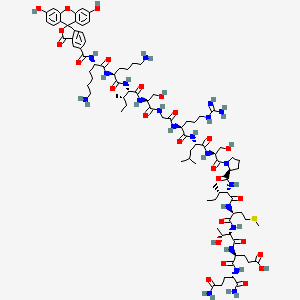
![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
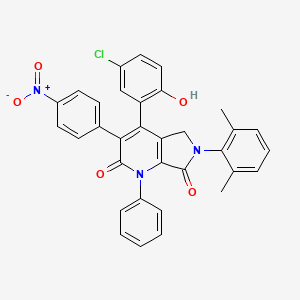
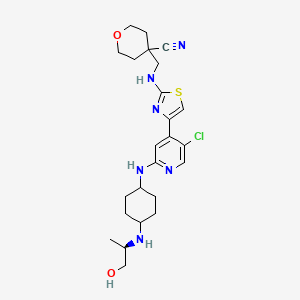
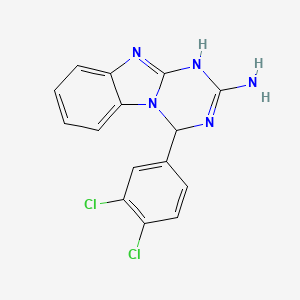
![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

